molecular formula C22H27N5O4 B3153243 (R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid CAS No. 755039-56-6

(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid

Cat. No. B3153243
CAS RN: 755039-56-6
M. Wt: 425.5 g/mol
InChI Key: AMLPCXFISSPPBJ-MRXNPFEDSA-N
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Description

(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Chemical Compounds

One of the key applications of this compound is in the synthesis of novel chemical compounds. For example, Sañudo et al. (2006) described the synthesis of new class cyclic dipeptidyl ureas through a process involving Ugi reactions. The creation of these compounds contributes to the development of new materials with potential applications in various scientific fields, particularly in medicinal chemistry and materials science (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Pharmacological Research

The compound is also utilized in pharmacological research. For instance, Falch et al. (1999) studied its role in the synthesis of selective inhibitors of glial GABA uptake. Such research is crucial for the development of new drugs and therapeutic agents targeting specific biochemical pathways in the body (Falch, Perregaard, FrŁlund, et al., 1999).

Chemical Synthesis and Antimicrobial Activity

Wang Yu (2008) investigated the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, derived from this compound. The study highlights its utility in creating intermediates for other complex chemical entities, which can have applications in producing antimicrobial agents (Wang Yu, 2008).

Development of Antagonists for Therapeutic Applications

Hutchinson et al. (2003) explored the use of this compound in developing potent antagonists for therapeutic applications, particularly in the treatment of osteoporosis. This research underlines its significance in the discovery of new treatments for chronic diseases (Hutchinson, Halczenko, Brashear, et al., 2003).

Creation of Novel Dyes

Yuan‐yuan Wang et al. (2018) demonstrated the use of the compound in synthesizing new classes of heterocyclic azo dyes. These dyes have potential applications in industries such as textiles and printing, showcasing the compound’s versatility in industrial chemistry (Yuan‐yuan Wang, Zhao, Qian, & Huang, 2018).

Antibacterial and Antifungal Research

Sharma et al. (2004) conducted research on the antimicrobial activities of derivatives of this compound. The study contributes to the ongoing search for new antibacterial and antifungal agents, crucial in the fight against resistant strains of bacteria and fungi (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPCXFISSPPBJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110266
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid

CAS RN

755039-56-6
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755039-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid
Reactant of Route 2
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(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid
Reactant of Route 6
(R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzoic acid

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